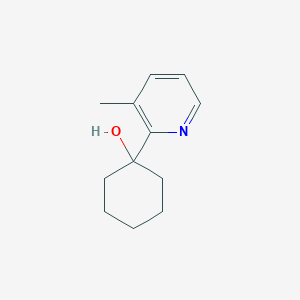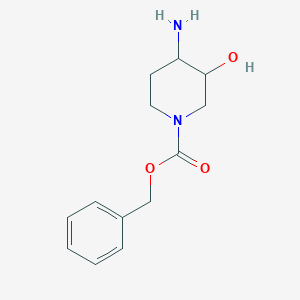![molecular formula C23H22N6O2S B2558580 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-73-6](/img/structure/B2558580.png)
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperazine ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the presence of its functional groups. It would likely require advanced spectroscopic techniques such as NMR and mass spectrometry to confirm .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on its molecular weight and crystal structure .Scientific Research Applications
Pyridazine and Pyrazole Derivatives in Medicinal Chemistry
Anticancer and Antibacterial Properties : Pyridopyridazine derivatives, recognized for their structural diversity, exhibit a broad range of biological activities, including antitumor and antibacterial effects. These derivatives have been explored as selective inhibitors of enzymes like phosphodiesterases, highlighting their potential in developing new therapeutic agents against various diseases (Wojcicka & Nowicka-Zuchowska, 2018).
Optoelectronic Applications : Quinazolines and pyrimidines, which share a structural resemblance with pyridazine, have been utilized in creating novel materials for optoelectronic applications. These include luminescent small molecules and chelate compounds, demonstrating the versatility of pyridazine derivatives beyond pharmaceutical uses (Lipunova et al., 2018).
Piperazine-Based Compounds in Drug Development
- Broad Therapeutic Potential : Piperazine derivatives have been identified in a wide range of therapeutic agents, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules, indicating the critical role of structural design in drug efficacy (Rathi et al., 2016).
Diverse Pharmacological Effects of Pyrazine Derivatives
- Pharmacological Diversity : Pyrazine derivatives have been documented for their wide-ranging pharmacological effects, including antimicrobial, anticancer, and cardiovascular activities. This diversity underscores the significance of pyrazine as a core structure in the development of new pharmacotherapies (Ferreira & Kaiser, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tubulin .
Mode of Action
It is suggested that similar compounds may bind to the colchicine binding site of tubulin .
Biochemical Pathways
Similar compounds have been found to inhibit tubulin polymerization , which could potentially affect cell division and growth.
Pharmacokinetics
Similar compounds have been described as having drug-like properties .
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to bind to the colchicine binding site of tubulin , a protein that is crucial for cell division and structure. This interaction could potentially influence the polymerization of tubulin, thereby affecting cell division and growth .
Cellular Effects
In terms of cellular effects, 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to have cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It appears to induce apoptosis in these cells, as evidenced by staining assays and flow cytometric analysis
Molecular Mechanism
It is known that the compound binds to the colchicine binding site of tubulin . This binding could potentially inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .
properties
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJDNFCWXZPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)
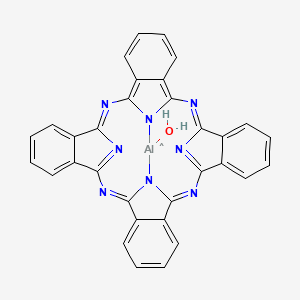
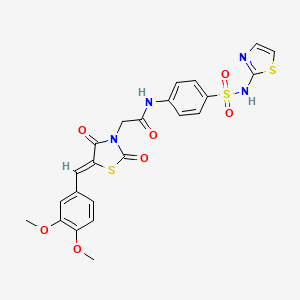
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)
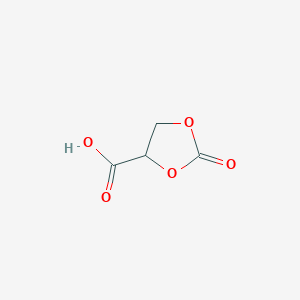
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)
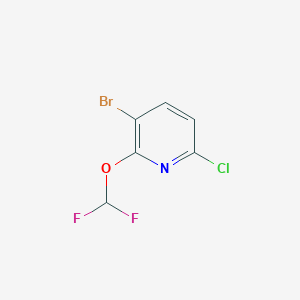
![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)
![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)
![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)
